Crenolanib - 670220-88-9

Crenolanib

Catalog Number: EVT-287426
CAS Number: 670220-88-9
Molecular Formula: C26H29N5O2
Molecular Weight: 443.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Crenolanib functions as a type I tyrosine kinase inhibitor. [, , , , , ] Type I inhibitors bind preferentially to the active conformation of kinases, as demonstrated by Crenolanib's higher affinity for phosphorylated ABL1 compared to its non-phosphorylated form. [] This binding prevents the kinase from phosphorylating downstream signaling molecules, ultimately inhibiting the signaling pathways they regulate.

Crenolanib exhibits a strong binding affinity for both wild-type and mutant forms of FLT3, including those with internal tandem duplications (ITD) and mutations at the D835 and F691 residues. [, , ] It displays significantly higher affinity for the activated forms of FLT3, particularly FLT3-ITD, FLT3-D835Y, and FLT3-D835V, compared to a wide range of other kinases. [] This selectivity for mutant FLT3 isoforms makes it a promising candidate for targeted therapy in cancers driven by these mutations.

Besides FLT3, Crenolanib also inhibits PDGFR alpha and beta, exhibiting greater potency against certain imatinib-resistant PDGFRA mutations like D842V compared to imatinib itself. []

Mechanism of Action
  • By analyzing the genetic profiles of patients who relapse after Crenolanib treatment, researchers can gain insights into the mechanisms of drug resistance. [] This knowledge can be crucial for developing new therapeutic strategies and overcoming resistance.
Applications

Studying FLT3-mutant cancers:

  • Acute Myeloid Leukemia (AML): Crenolanib is extensively studied for its efficacy in treating AML, particularly cases with FLT3-ITD and FLT3-TKD mutations. [, , , , , , , ] It has shown promising activity against both TKI-naïve and drug-resistant AML cells, including those with secondary FLT3 mutations. []
  • Systemic Mastocytosis (SM): Research indicates that Crenolanib can inhibit the KIT D816V mutation, a common driver in SM. [] This finding suggests its potential therapeutic application in treating this disease.

Investigating PDGFR-driven cancers:

  • Gastrointestinal Stromal Tumors (GIST): Crenolanib displays potent activity against imatinib-resistant PDGFRA mutations commonly found in GIST, such as D842V. [] This property makes it a potential therapeutic option for GIST patients with these specific mutations.

Exploring combination therapies:

  • Enhancement of existing therapies: Crenolanib has shown synergistic effects when combined with other anti-cancer agents. [, , ] For instance, combining it with sorafenib, a type II TKI, led to significantly reduced leukemic burden and prolonged survival in a mouse xenograft model compared to either drug alone. []
  • Overcoming drug resistance: Combining Crenolanib with Azacitidine shows promise in disrupting stromal protection of leukemia-initiating cells, potentially overcoming one of the mechanisms of drug resistance in AML. []
Future Directions
  • Clinical trials: Further clinical trials are crucial to confirm the efficacy and safety of Crenolanib in various cancer types, especially in combination therapies. [, , , , ]
  • Understanding mechanisms of action and resistance: More research is needed to elucidate the detailed mechanisms of action and resistance to Crenolanib. This will involve investigating the signaling pathways affected by the drug and identifying biomarkers associated with response and resistance. [, ]
  • Developing new drug combinations: Exploring Crenolanib's potential in combination with other targeted therapies and immunotherapies may yield synergistic effects and overcome drug resistance. [, , ]
  • Investigating its use in other cancers: Given its activity against specific mutations in FLT3 and PDGFR, Crenolanib's potential application in other cancer types harboring these mutations warrants further investigation. [, ]

Properties

CAS Number

670220-88-9

Product Name

Crenolanib

IUPAC Name

1-[2-[5-[(3-methyloxetan-3-yl)methoxy]benzimidazol-1-yl]quinolin-8-yl]piperidin-4-amine

Molecular Formula

C26H29N5O2

Molecular Weight

443.5 g/mol

InChI

InChI=1S/C26H29N5O2/c1-26(14-32-15-26)16-33-20-6-7-22-21(13-20)28-17-31(22)24-8-5-18-3-2-4-23(25(18)29-24)30-11-9-19(27)10-12-30/h2-8,13,17,19H,9-12,14-16,27H2,1H3

InChI Key

DYNHJHQFHQTFTP-UHFFFAOYSA-N

SMILES

CC1(COC1)COC2=CC3=C(C=C2)N(C=N3)C4=NC5=C(C=CC=C5N6CCC(CC6)N)C=C4

Solubility

Soluble in DMSO, not in water

Synonyms

CP 868596; CP868596; CP-868596; ARO 002; RO-002; RO002; Crenolanib.

Canonical SMILES

CC1(COC1)COC2=CC3=C(C=C2)N(C=N3)C4=NC5=C(C=CC=C5N6CCC(CC6)N)C=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.